N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide
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Overview
Description
Naphthalene sulfonamides are a class of compounds that have a naphthalene ring (a polycyclic aromatic hydrocarbon with two fused benzene rings) and a sulfonamide group (-SO2NH2). They have various applications in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of naphthalene sulfonamides is characterized by a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis
Naphthalene, a component of the compound you’re asking about, is known to undergo various reactions, including nitration, sulfonation, halogenation, Friedel-Craft alkylation, reduction, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(2-(2-phenylmorpholino)ethyl)naphthalene-1-sulfonamide” would depend on its exact structure. For example, naphthalene has a melting point of 80.2°C, a boiling point of 218°C, and a density of 1.145 g/cm³ .Scientific Research Applications
Fluorescent Probe in Protein Binding Studies
Naphthalene sulfonamide derivatives, such as N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, have been utilized as fluorescent probes in protein binding studies. Their unique spectral properties, which include strong fluorescence upon binding to proteins, allow for the indirect measurement of binding mechanisms in biological molecules. This approach is particularly useful for understanding the binding of complex molecules to proteins such as bovine serum albumin, providing insights into hydrophobic interaction mechanisms (Jun et al., 1971).
Synthesis and Structural Analysis
Sulfonamide derivatives, including those related to naphthalene-sulfonamides, have been synthesized and analyzed for their crystal structure and spectral properties. These compounds exhibit features like hydrogen bonding, which is crucial in understanding their chemical and physical properties. The synthesis and characterization of such compounds play a vital role in the development of new materials with potential applications in various fields (Danish et al., 2021).
Diagnostic Applications for Ion and Proton Detection
Certain naphthalene sulfonamide derivatives have been developed as diagnostics for the detection of ions and protons in solutions and polymers. These compounds exhibit significant changes in fluorescence intensity in response to environmental changes, making them useful as optical reporters. Their applications extend to studying the diffusion of ions in polymers and as diagnostics in various chemical processes (O'Connor et al., 2006).
Enzyme Inhibition Activity
Sulfonamide derivatives of dagenan chloride, including naphthalene-sulfonamide compounds, have been evaluated for their enzyme inhibition activity. Studies show that these molecules can inhibit enzymes like lipoxygenase and α-glucosidase, suggesting potential applications in anti-inflammatory and anti-diabetic drug development (Abbasi et al., 2015).
Nucleic Acid and Protein Synthesis Studies
Research has been conducted to understand the impact of certain sulfonamide derivatives on nucleic acid and protein synthesis. These studies are crucial for comprehending the molecular mechanisms of various substances on biological processes, which can lead to the development of targeted therapies and drugs (Lawson et al., 1970).
Solid-Contact Potentiometric Sensor Development
Naphthalene-sulfonamide derivatives have been used to develop solid-contact potentiometric sensors. These sensors, particularly for detecting lead (II) ions, are significant in environmental monitoring and in the analysis of various samples, including ayurvedic medicines. The development of such sensors contributes to advancements in analytical chemistry and environmental science (Kamal et al., 2015).
Photolysis Studies in Medicinal Chemistry
Studies on the photolysis of sulfonamide bonds in metal complexes provide valuable insights into the chemical behavior of these compounds under specific conditions. These findings are particularly relevant in medicinal chemistry, where understanding the stability and reactivity of compounds under light exposure is critical (Aoki et al., 2009).
PET Imaging Applications
Naphthalene-sulfonamide derivatives have been explored for their potential in positron emission tomography (PET) imaging. The development of carbon-11 labeled compounds in this category could aid in the imaging of specific human receptors, enhancing the diagnostic capabilities of PET imaging in medical applications (Wang et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “N-(2-(2-phenylmorpholino)ethyl)naphthalene-1-sulfonamide” would depend on its biological activity and potential applications. For example, some naphthalene sulfonamides have shown promising activity against Leishmania tarentolae promastigotes , suggesting potential applications in the treatment of leishmaniasis.
Properties
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-28(26,22-12-6-10-18-7-4-5-11-20(18)22)23-13-14-24-15-16-27-21(17-24)19-8-2-1-3-9-19/h1-12,21,23H,13-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHJYPQPBGPRHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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